Cas no 1803868-52-1 (5-Bromo-2-(2-cyanoethyl)benzoic acid)

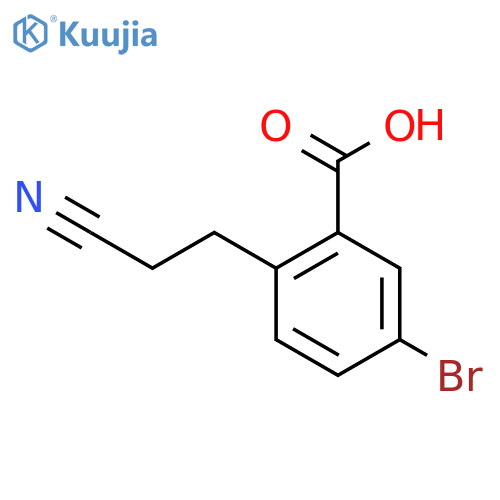

1803868-52-1 structure

商品名:5-Bromo-2-(2-cyanoethyl)benzoic acid

CAS番号:1803868-52-1

MF:C10H8BrNO2

メガワット:254.080021858215

CID:4793228

5-Bromo-2-(2-cyanoethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-(2-cyanoethyl)benzoic acid

-

- インチ: 1S/C10H8BrNO2/c11-8-4-3-7(2-1-5-12)9(6-8)10(13)14/h3-4,6H,1-2H2,(H,13,14)

- InChIKey: MNUUWAWQGJMKPN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C(=O)O)C=1)CCC#N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 258

- トポロジー分子極性表面積: 61.1

- 疎水性パラメータ計算基準値(XlogP): 2.1

5-Bromo-2-(2-cyanoethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013024473-250mg |

5-Bromo-2-(2-cyanoethyl)benzoic acid |

1803868-52-1 | 97% | 250mg |

489.60 USD | 2021-05-31 | |

| Alichem | A013024473-1g |

5-Bromo-2-(2-cyanoethyl)benzoic acid |

1803868-52-1 | 97% | 1g |

1,564.50 USD | 2021-05-31 | |

| Alichem | A013024473-500mg |

5-Bromo-2-(2-cyanoethyl)benzoic acid |

1803868-52-1 | 97% | 500mg |

815.00 USD | 2021-05-31 |

5-Bromo-2-(2-cyanoethyl)benzoic acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1803868-52-1 (5-Bromo-2-(2-cyanoethyl)benzoic acid) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量